

Application Notes and Protocols: Astringin in Vitis vinifera Cell Cultures

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Compound of Interest

Compound Name: Astringin

Cat. No.: B1665303

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Astringin, a stilbenoid found in *Vitis vinifera* (grapevine), has garnered interest for its potential biological activities.[1] Cell cultures of *Vitis vinifera* offer a controlled and sustainable system for the production of **astringin** and other stilbenes, which can be enhanced through the use of elicitors.[2][3] These application notes provide detailed protocols for the establishment of *Vitis vinifera* cell suspension cultures, elicitation strategies to enhance stilbene production, and methods for the extraction and quantification of **astringin**.

Data Presentation

The production of stilbenes in *Vitis vinifera* cell cultures is highly dependent on the specific cultivar, elicitor used, and culture conditions. While specific quantitative data for **astringin** is limited in the reviewed literature, the following tables summarize the production of other relevant stilbenes, providing a comparative context for potential **astringin** yields under similar conditions.

Table 1: Stilbene Production in Elicited *Vitis vinifera* Cell Cultures

Cultivar	Elicitor(s)	Stilbene	Concentration	Reference
Negramaro	Methyl Jasmonate (MeJA)	trans-Resveratrol	56 mg/L	[4]
Monastrell	MeJA + Cyclodextrins (CDs)	trans-Resveratrol	Synergistic Induction	[2]
Red Globe	Methyl Jasmonate (MeJA)	trans-Piceid, ϵ -Viniferin	Enhanced Accumulation	[5][6]
Michele Palieri	Methyl Jasmonate (MeJA)	trans-Piceid, ϵ -Viniferin	Enhanced Accumulation	[5][6]
Váh	Cellulase from Trichoderma viride	trans-Resveratrol, δ -Viniferin, ϵ -Viniferin	Maximum Production	[3][7]
Váh	Cell wall homogenate from Fusarium oxysporum	trans-Piceid	Highest Accumulation	[3][7]

Table 2: Stilbene Content in Grape Cane (for reference)

Extraction Method	Solvent	trans-Resveratrol ($\mu\text{g/g}$ d.w.)	trans- ϵ -viniferin ($\mu\text{g/g}$ d.w.)	r2-viniferin ($\mu\text{g/g}$ d.w.)	Total Stilbenes ($\mu\text{g/g}$ d.w.)	Reference
Accelerated Solvent Extraction	Methanol	6030 \pm 680	2260 \pm 90	510 \pm 40	8500 \pm 1100	[8][9]

Experimental Protocols

Establishment of *Vitis vinifera* Cell Suspension Cultures

This protocol outlines the initiation and maintenance of *Vitis vinifera* cell suspension cultures from callus.

Materials:

- *Vitis vinifera* leaf explants
- Callus Induction Medium: Gamborg's B5 medium supplemented with 2,4-dichlorophenoxyacetic acid (2,4-D) and kinetin (kin).[\[10\]](#)
- Suspension Culture Medium: Modified Gamborg's B5 (mB5) medium supplemented with 1-naphthaleneacetic acid (NAA) and kinetin.[\[11\]](#)
- Sterile water
- 70% (v/v) ethanol
- Sodium hypochlorite solution (10% v/v) with 0.1% Triton X-100
- Sterile petri dishes, Erlenmeyer flasks (250 mL), and pipettes
- Rotary shaker
- Autoclave

Protocol:

- Surface Sterilization of Explants:
 1. Excise young, healthy leaves from a *Vitis vinifera* plant.
 2. Wash the leaves under running tap water.
 3. In a laminar flow hood, immerse the leaves in 70% (v/v) ethanol for 30-60 seconds.

4. Transfer the leaves to a sodium hypochlorite solution and shake for 15 minutes.[\[12\]](#)
 5. Rinse the leaves five times with sterile distilled water.[\[12\]](#)
- Callus Induction:
 1. Cut the sterilized leaves into small segments (approx. 1 cm²).
 2. Place the leaf segments on solid Gamborg's B5 medium supplemented with appropriate concentrations of 2,4-D (e.g., 9.1 µM) and kinetin (e.g., 0.93 µM) for callus induction.[\[10\]](#)
 3. Incubate the plates in the dark at 25 ± 2°C. Subculture the developing callus every 4 weeks.
 - Initiation of Suspension Cultures:
 1. Transfer friable, actively growing callus (approximately 5 g fresh weight) into a 250 mL Erlenmeyer flask containing 50 mL of liquid mB5 medium.
 2. Place the flasks on a rotary shaker at 100-120 rpm in the dark at 25-27°C.[\[11\]](#)[\[12\]](#)
 - Maintenance and Subculture:
 1. Subculture the cell suspension every 7-14 days by transferring an aliquot of the culture to fresh medium. A typical subculture ratio is 1:4 (v/v).
 2. To obtain a homogenous cell suspension, the culture can be sieved through sterile meshes (e.g., 500-850 µm) to remove large cell aggregates.[\[12\]](#)

Elicitation of Astringin and Other Stilbenes

This protocol describes the use of methyl jasmonate (MeJA) as an elicitor to stimulate stilbene production.

Materials:

- Established *Vitis vinifera* cell suspension culture (in the exponential growth phase)
- Methyl jasmonate (MeJA) stock solution (dissolved in ethanol)

- Sterile filter (0.22 μm)

Protocol:

- Prepare a sterile stock solution of MeJA in ethanol.
- Add the MeJA stock solution to the *Vitis vinifera* cell suspension culture to a final concentration of 25-100 μM .^[5]^[13] The addition should be done during the early to mid-exponential growth phase.^[5]
- As a control, add an equivalent volume of sterile ethanol to a parallel culture flask.
- Incubate the elicited and control cultures under the same conditions as for maintenance.
- Harvest the cells and the culture medium at different time points (e.g., 24, 48, 72 hours) after elicitation for stilbene analysis.^[2]

Extraction of Astringin and Other Stilbenes

This protocol details the extraction of stilbenes from both the cultured cells and the culture medium.

Materials:

- Elicited *Vitis vinifera* cell suspension culture
- Vacuum filtration system or centrifuge
- Methanol or acetone
- Ethyl acetate
- Rotary evaporator
- Freeze-dryer (optional)

Protocol:

- Separation of Cells and Medium:

1. Separate the cells from the culture medium by vacuum filtration or centrifugation.
- Extraction from Cells:
 1. Freeze-dry the harvested cells to determine the dry weight (optional).
 2. Homogenize the fresh or dried cells in a suitable solvent such as methanol or acetone.^[9]
 3. Perform the extraction multiple times to ensure complete recovery of stilbenes.
 4. Combine the solvent extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
 - Extraction from Culture Medium:
 1. Perform a liquid-liquid extraction of the culture medium with ethyl acetate.
 2. Combine the organic phases and evaporate to dryness using a rotary evaporator.
 - Sample Preparation for HPLC:
 1. Redissolve the dried extracts from both cells and medium in a known volume of the initial mobile phase for HPLC analysis.
 2. Filter the reconstituted samples through a 0.22 µm syringe filter before injection into the HPLC system.

Quantification of Astringin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of **astringin** and other stilbenes using HPLC with a Photodiode Array (PDA) or Diode Array Detector (DAD).

Materials:

- HPLC system with a PDA or DAD detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

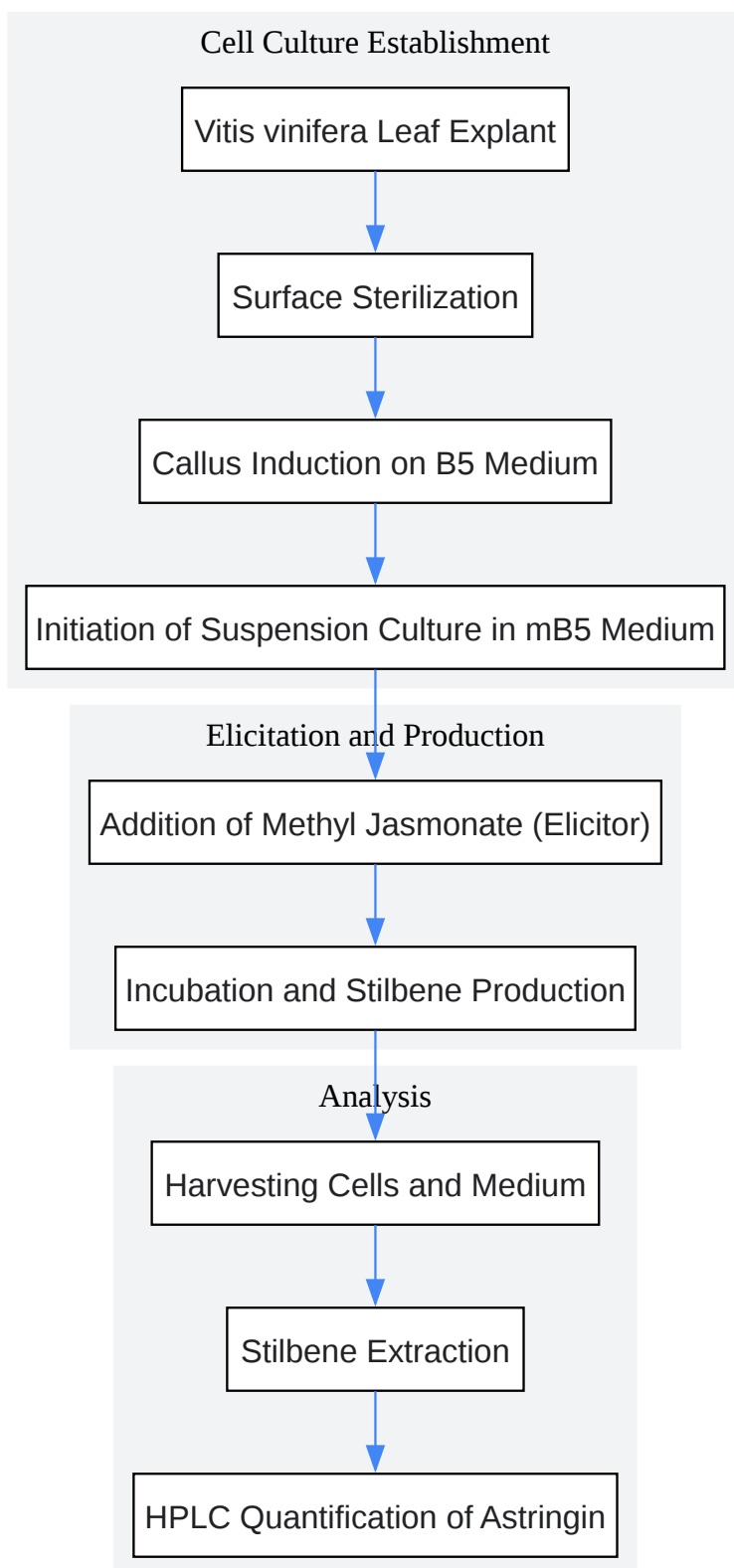
- **Astringin** analytical standard
- Mobile Phase A: Acetonitrile
- Mobile Phase B: Water with 0.05% formic acid (or other suitable acidic modifier)
- Prepared sample extracts

Protocol:

- Chromatographic Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient elution is typically used. For example, a linear gradient from 5% to 100% Acetonitrile in acidified water over 30-60 minutes.[\[14\]](#)
 - Flow Rate: 0.5-1.0 mL/min.[\[15\]](#)[\[16\]](#)
 - Column Temperature: 30°C.
 - Detection Wavelength: Monitor at the maximum absorbance for **astringin** (around 320 nm).[\[14\]](#)
 - Injection Volume: 10-20 µL.
- Standard Curve Preparation:
 1. Prepare a stock solution of **astringin** standard in the mobile phase.
 2. Create a series of dilutions to generate a standard curve over a suitable concentration range (e.g., 1-100 µg/mL).
 3. Inject each standard concentration in triplicate and record the peak area.
 4. Plot a calibration curve of peak area versus concentration and determine the linearity (R^2 value).[\[16\]](#)
- Sample Analysis:

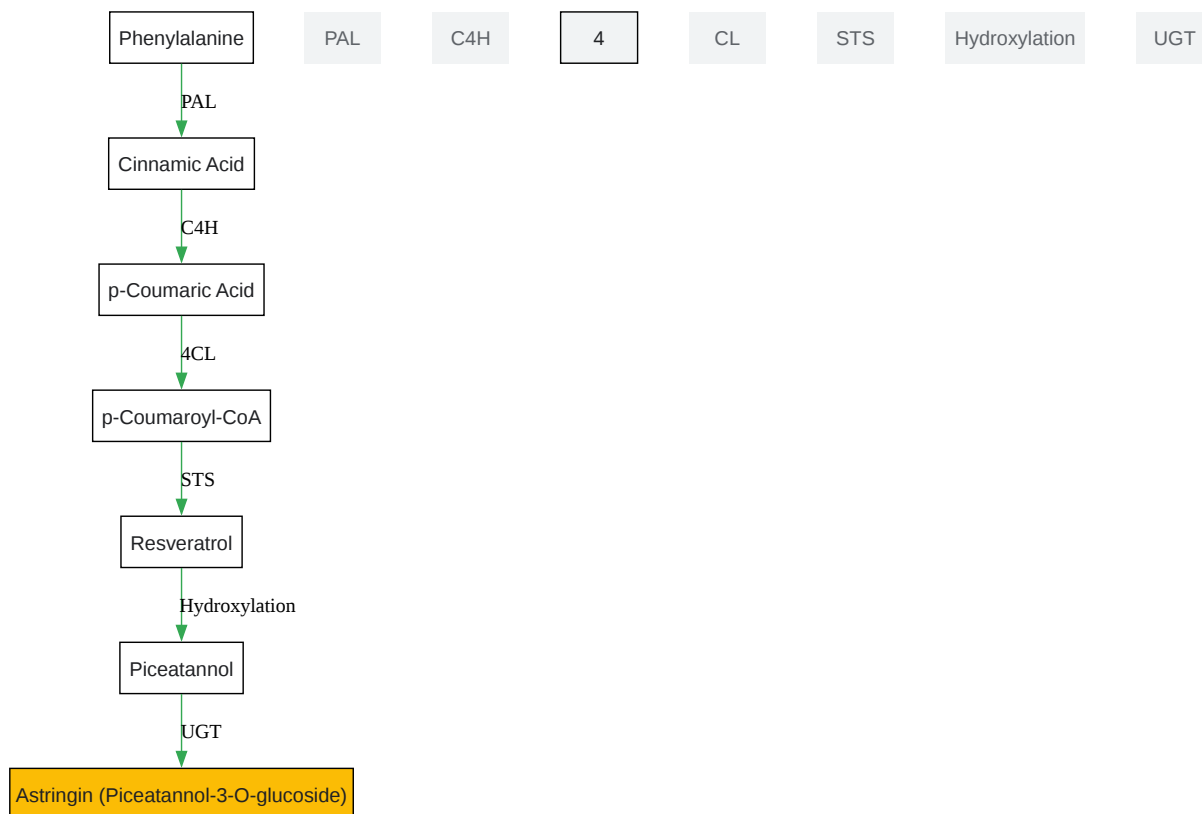
1. Inject the prepared sample extracts into the HPLC system.
2. Identify the **astringin** peak in the sample chromatogram by comparing the retention time with that of the standard.
3. Confirm the peak identity by spiking the sample with the **astringin** standard.
4. Quantify the amount of **astringin** in the sample by using the standard curve.[\[17\]](#)

Mandatory Visualization



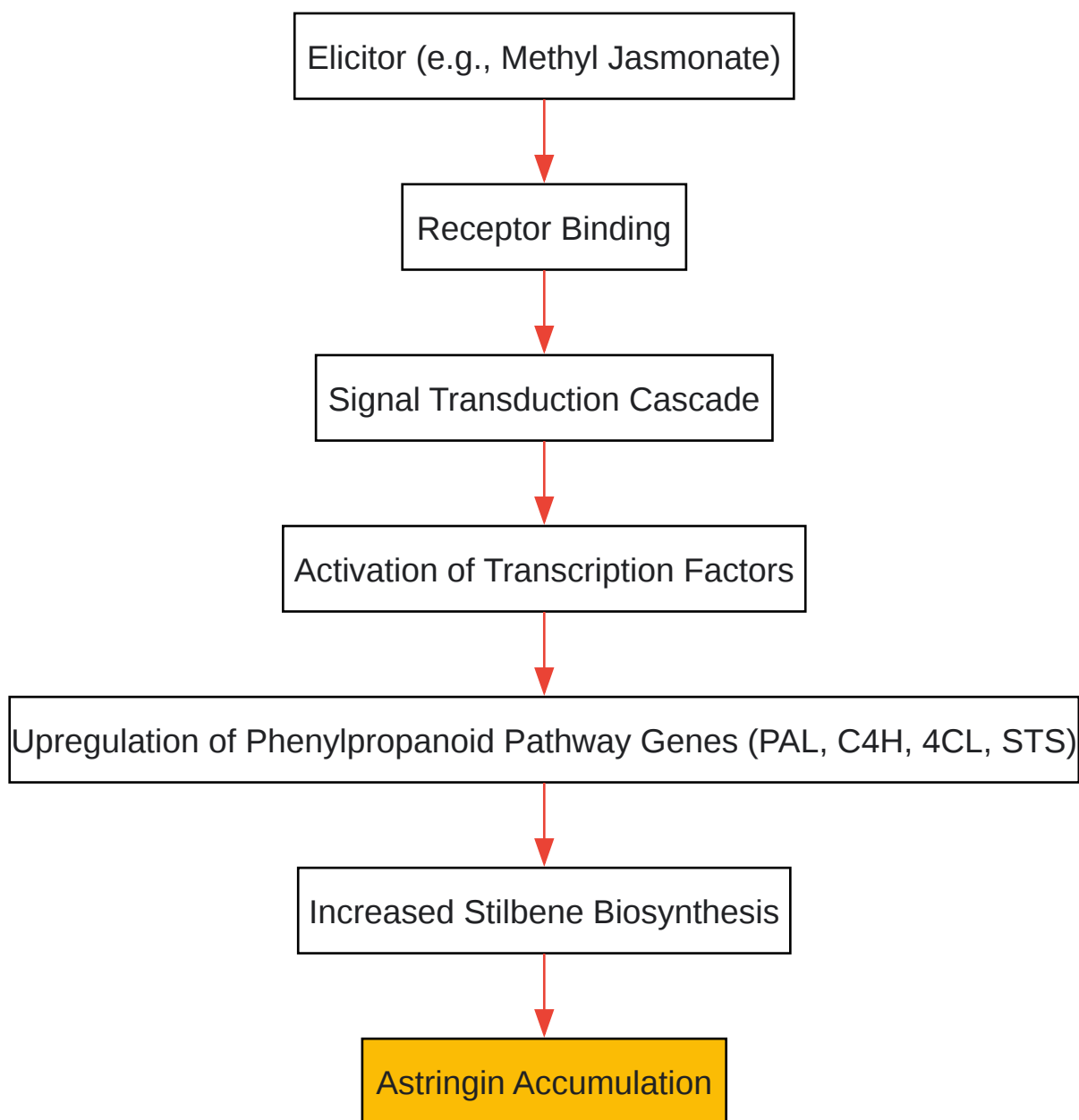
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Caption: Experimental workflow for **astringin** production.



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Caption: Biosynthesis of **astringin** via the phenylpropanoid pathway.



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